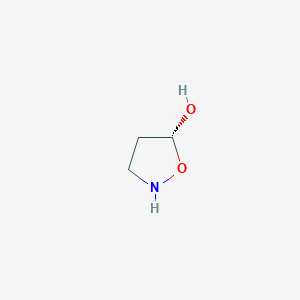
(R)-isoxazolidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Isoxazolidin-5-ol is a chiral compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-isoxazolidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrones with alkenes. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of ®-isoxazolidin-5-ol may involve the optimization of the cycloaddition process to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-Isoxazolidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form isoxazolidines with different substituents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like triethylamine (TEA) and solvents such as dichloromethane.
Major Products: The major products formed from these reactions include various substituted isoxazolidines, ketones, and aldehydes, depending on the specific reaction and conditions used.
Scientific Research Applications
®-Isoxazolidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: ®-Isoxazolidin-5-ol is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-isoxazolidin-5-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Isoxazolidin-3-ol: Another isoxazolidine derivative with different substitution patterns.
Isoxazolidin-4-one: A related compound with a carbonyl group at the 4-position.
Isoxazoline: A structurally similar compound with a double bond in the ring.
Uniqueness: ®-Isoxazolidin-5-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 5-position. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
89.09 g/mol |
IUPAC Name |
(5R)-1,2-oxazolidin-5-ol |
InChI |
InChI=1S/C3H7NO2/c5-3-1-2-4-6-3/h3-5H,1-2H2/t3-/m1/s1 |
InChI Key |
JYILCGUFTJZKGO-GSVOUGTGSA-N |
Isomeric SMILES |
C1CNO[C@H]1O |
Canonical SMILES |
C1CNOC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















